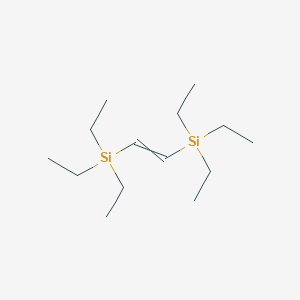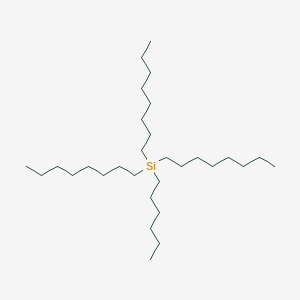
Hexyl(trioctyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl(trioctyl)silane is an organosilicon compound characterized by a silicon atom bonded to one hexyl group and three octyl groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various organic substituents. This compound is notable for its applications in organic synthesis, particularly in the formation of hydrophobic coatings and as a reducing agent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Hexyl(trioctyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The general reaction involves the addition of hexylsilane to trioctylsilane under controlled conditions. Catalysts such as platinum or rhodium complexes are commonly used to facilitate this reaction.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction is carefully monitored to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or chromatography, are employed to remove any impurities.
化学反应分析
Types of Reactions: Hexyl(trioctyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalysts like palladium or platinum are used in reductive reactions.
Substitution: Nucleophiles such as halides or alkoxides can react with the silicon atom.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silyl ethers.
Substitution: Substituted silanes with various functional groups.
科学研究应用
Hexyl(trioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of superhydrophobic coatings.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including polymers and composites.
作用机制
The mechanism of action of hexyl(trioctyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets include carbonyl compounds, which are reduced to alcohols or hydrocarbons. The pathways involved often include catalytic cycles facilitated by transition metal catalysts .
相似化合物的比较
Triethylsilane: Another trialkylsilane with similar reducing properties but different steric and electronic effects.
Trichlorosilane: Used in the production of silicon-based materials but has different reactivity due to the presence of chlorine atoms.
Tris(trimethylsilyl)silane: Known for its radical reducing properties and used in different synthetic applications.
Uniqueness: Hexyl(trioctyl)silane is unique due to its specific combination of alkyl groups, which imparts distinct hydrophobic properties and reactivity. Its ability to form stable hydrophobic coatings and participate in selective reduction reactions makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
109528-78-1 |
|---|---|
分子式 |
C30H64Si |
分子量 |
452.9 g/mol |
IUPAC 名称 |
hexyl(trioctyl)silane |
InChI |
InChI=1S/C30H64Si/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3/h5-30H2,1-4H3 |
InChI 键 |
KOEQGZUBEZRMGJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[Si](CCCCCC)(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


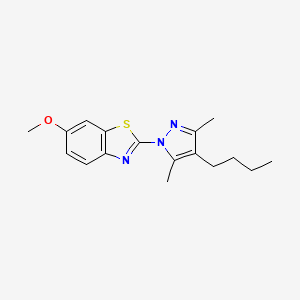
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
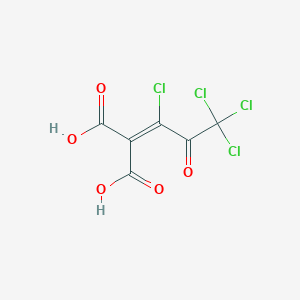

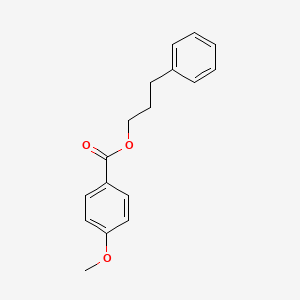


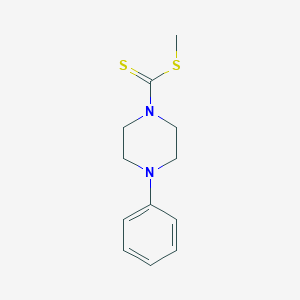


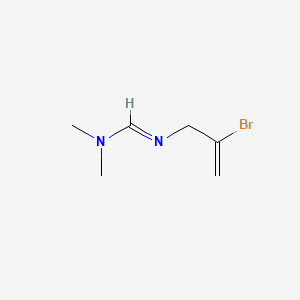
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
